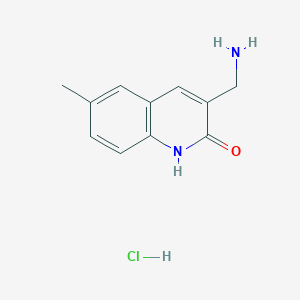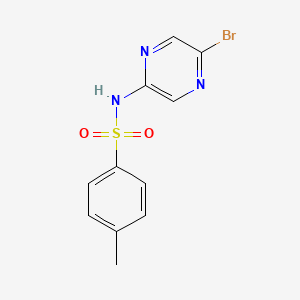
N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It features a bromopyrazine moiety attached to a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromopyrazine-2-amine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in organic solvents such as toluene or DMF.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling and substitution reactions.
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its sulfonamide group is known for its antibacterial properties, and modifications of the pyrazine ring can lead to compounds with diverse biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties for use in various applications.
Mechanism of Action
The mechanism of action of N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, leading to the inhibition of folic acid synthesis in bacteria.
Comparison with Similar Compounds
- N-(5-bromopyrazin-2-yl)pivalamide
- N-(5-bromopyrazin-2-yl)-2-amino-4-methoxyaniline
- 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea
Uniqueness: N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both a bromopyrazine and a methylbenzenesulfonamide group. This combination imparts specific chemical and biological properties that can be exploited in various applications. The bromine atom on the pyrazine ring provides a handle for further functionalization, while the sulfonamide group offers potential biological activity.
Properties
IUPAC Name |
N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-13-10(12)6-14-11/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYZLFQXQXISAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2709988.png)
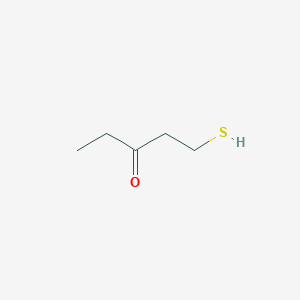
![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)
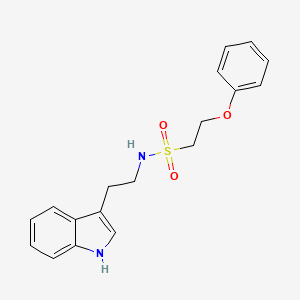
![2-amino-7-bromo-4-(4-tert-butylphenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2709996.png)
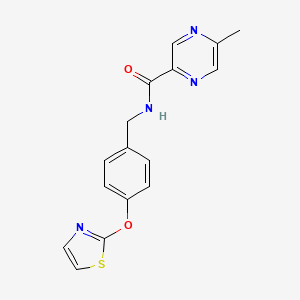
![7-(5-Bromo-4-methyl-1H-indole-2-carbonyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2709999.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/new.no-structure.jpg)

![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)
![4-[(3-Methacrylamidopropyl)dimethylammonio]butane-1-sulfonate](/img/structure/B2710008.png)
![2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2710009.png)
